molecular formula C12H14ClF3N6O2 B12340665 (E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyl-N'-nitropiperazine-1-carboximidamide

(E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyl-N'-nitropiperazine-1-carboximidamide

Cat. No.: B12340665
M. Wt: 366.73 g/mol
InChI Key: ULJWNRPILIIUJZ-UHFFFAOYSA-N
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Description

(E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyl-N’-nitropiperazine-1-carboximidamide is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyl-N’-nitropiperazine-1-carboximidamide typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving chlorination and trifluoromethylation.

    Piperazine Derivative Formation: The piperazine ring is introduced through nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the pyridine and piperazine derivatives under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis to enhance yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyl-N’-nitropiperazine-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the chlorine-substituted position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

In biological research, (E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyl-N’-nitropiperazine-1-carboximidamide is studied for its potential as a biochemical probe. It can interact with specific enzymes or receptors, providing insights into their functions.

Medicine

The compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyl-N’-nitropiperazine-1-carboximidamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-(trifluoromethyl)pyridine: Shares the pyridine ring with chlorine and trifluoromethyl substitutions.

    N-methylpiperazine: Contains the piperazine ring with a methyl substitution.

Uniqueness

(E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyl-N’-nitropiperazine-1-carboximidamide is unique due to the combination of its structural elements. The presence of both the pyridine and piperazine rings, along with the specific substitutions, gives it distinct chemical and biological properties that are not found in simpler analogs.

This detailed article provides a comprehensive overview of (E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyl-N’-nitropiperazine-1-carboximidamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H14ClF3N6O2

Molecular Weight

366.73 g/mol

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyl-N'-nitropiperazine-1-carboximidamide

InChI

InChI=1S/C12H14ClF3N6O2/c1-17-11(19-22(23)24)21-4-2-20(3-5-21)10-9(13)6-8(7-18-10)12(14,15)16/h6-7H,2-5H2,1H3,(H,17,19)

InChI Key

ULJWNRPILIIUJZ-UHFFFAOYSA-N

Isomeric SMILES

CN/C(=N\[N+](=O)[O-])/N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl

Canonical SMILES

CNC(=N[N+](=O)[O-])N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl

Origin of Product

United States

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